molecular formula C13H16ClNO B14181753 [4-(2-Chloroethyl)phenyl](pyrrolidin-1-yl)methanone CAS No. 923031-00-9

[4-(2-Chloroethyl)phenyl](pyrrolidin-1-yl)methanone

Cat. No.: B14181753
CAS No.: 923031-00-9
M. Wt: 237.72 g/mol
InChI Key: FXQYARIXMWEZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroethyl)phenylmethanone is a chemical compound known for its unique structure and potential applications in various fields. It consists of a phenyl ring substituted with a 2-chloroethyl group and a pyrrolidin-1-ylmethanone moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)phenylmethanone typically involves the reaction of 4-(2-chloroethyl)benzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)phenylmethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenyl ring can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted derivatives with new functional groups.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

4-(2-Chloroethyl)phenylmethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)phenylmethanone involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The pyrrolidin-1-ylmethanone moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoethyl)phenylmethanone: Similar structure but with a bromoethyl group instead of a chloroethyl group.

    4-(2-Iodoethyl)phenylmethanone: Similar structure but with an iodoethyl group instead of a chloroethyl group.

    4-(2-Fluoroethyl)phenylmethanone: Similar structure but with a fluoroethyl group instead of a chloroethyl group.

Uniqueness

The uniqueness of 4-(2-Chloroethyl)phenylmethanone lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the chloroethyl group allows for unique substitution reactions, and the pyrrolidin-1-ylmethanone moiety provides specific interactions with biological targets.

Properties

CAS No.

923031-00-9

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

[4-(2-chloroethyl)phenyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C13H16ClNO/c14-8-7-11-3-5-12(6-4-11)13(16)15-9-1-2-10-15/h3-6H,1-2,7-10H2

InChI Key

FXQYARIXMWEZAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.